molecular formula C16H14Cl2N2O3 B025360 Naphtho(2,1-b)furan-7-amine, N,N-bis(2-chloroethyl)-2-nitro- CAS No. 101688-02-2

Naphtho(2,1-b)furan-7-amine, N,N-bis(2-chloroethyl)-2-nitro-

Cat. No. B025360
CAS RN: 101688-02-2
M. Wt: 353.2 g/mol
InChI Key: BEYPOADXXCEGDU-UHFFFAOYSA-N
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Description

Naphtho(2,1-b)furan-7-amine, N,N-bis(2-chloroethyl)-2-nitro- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly known as naphthofuran and is a member of the family of nitro compounds. Naphthofuran has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of naphthofuran is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. Naphthofuran has also been found to exhibit anti-inflammatory and anti-oxidant activity, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
Naphthofuran has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. Naphthofuran has also been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of naphthofuran is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer treatments. However, one of the limitations of naphthofuran is its toxicity. It has been found to be toxic to both cancer cells and healthy cells, which may limit its clinical applications.

Future Directions

There are several future directions for research on naphthofuran. One area of research is the development of new cancer treatments based on naphthofuran. Another area of research is the investigation of naphthofuran's neuroprotective effects, with the aim of developing new treatments for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of naphthofuran and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of naphthofuran involves several steps. The first step is the preparation of 2-nitrobenzaldehyde, which is then reacted with furan in the presence of a catalyst to form naphthofuran. The final step involves the chlorination of naphthofuran to produce N,N-bis(2-chloroethyl)-2-nitro-naphthofuran.

Scientific Research Applications

Naphthofuran has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the development of new cancer treatments. Naphthofuran has been found to exhibit potent anti-cancer activity in a variety of cancer cell lines, making it a promising candidate for further research.

properties

CAS RN

101688-02-2

Product Name

Naphtho(2,1-b)furan-7-amine, N,N-bis(2-chloroethyl)-2-nitro-

Molecular Formula

C16H14Cl2N2O3

Molecular Weight

353.2 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-2-nitrobenzo[e][1]benzofuran-7-amine

InChI

InChI=1S/C16H14Cl2N2O3/c17-5-7-19(8-6-18)12-2-3-13-11(9-12)1-4-15-14(13)10-16(23-15)20(21)22/h1-4,9-10H,5-8H2

InChI Key

BEYPOADXXCEGDU-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC3=C2C=C(O3)[N+](=O)[O-])C=C1N(CCCl)CCCl

Canonical SMILES

C1=CC2=C(C=CC3=C2C=C(O3)[N+](=O)[O-])C=C1N(CCCl)CCCl

Other CAS RN

101688-02-2

synonyms

7-(BIS(2-CHLOROETHYL)AMINO)-2-NITRONAPHTHO(2,1-B)FURAN

Origin of Product

United States

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